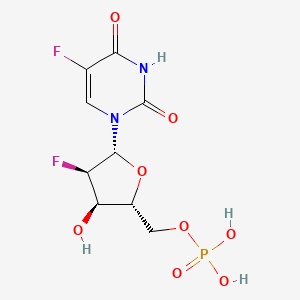

2'-Deoxy-2',5-difluorouridine 5'-(dihydrogen phosphate)

Description

Properties

CAS No. |

64461-75-2 |

|---|---|

Molecular Formula |

C9H11F2N2O8P |

Molecular Weight |

344.16 g/mol |

IUPAC Name |

[(2R,3R,4R,5R)-4-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C9H11F2N2O8P/c10-3-1-13(9(16)12-7(3)15)8-5(11)6(14)4(21-8)2-20-22(17,18)19/h1,4-6,8,14H,2H2,(H,12,15,16)(H2,17,18,19)/t4-,5-,6-,8-/m1/s1 |

InChI Key |

FEEBOLVDMGNROC-UAKXSSHOSA-N |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)F)F |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3R,4R,5R)-4-Fluoro-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multi-step organic synthesis. Key steps may include:

Formation of the Pyrimidine Ring: Starting from a suitable precursor, the pyrimidine ring is constructed through cyclization reactions.

Fluorination: Introduction of fluorine atoms at specific positions on the pyrimidine ring using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Tetrahydrofuran Ring Formation: The tetrahydrofuran ring is synthesized through cyclization of a suitable diol precursor.

Phosphorylation: The final step involves the phosphorylation of the hydroxyl group to form the dihydrogen phosphate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in the tetrahydrofuran ring can undergo oxidation to form a ketone.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dihydropyrimidine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemical Applications

Synthesis of Complex Molecules

- The compound serves as a building block in the synthesis of fluorinated pharmaceuticals, enhancing the development of novel therapeutic agents due to the unique properties imparted by fluorine atoms. Its incorporation into larger molecular frameworks can lead to compounds with improved bioactivity and stability.

Nucleoside Triphosphate Synthesis

- Research indicates that modified nucleosides like 2'-deoxy-2',5-difluorouridine 5'-(dihydrogen phosphate) can be synthesized into nucleoside triphosphates. These triphosphates are crucial for enzymatic synthesis of modified DNA, which has applications in bioanalysis and bioconjugation techniques .

Biological Applications

Antiviral Activity

- A series of studies have demonstrated the antiviral activity of 2'-deoxy-2',5-difluorouridine derivatives against specific viruses. Notably, compounds such as 2'-deoxy-2',2'-difluoro-5-bromo-uridine showed selective inhibition against feline herpes virus through activation by viral thymidine kinase. This specificity suggests potential therapeutic applications in treating viral infections in felines .

Mechanism of Action

- The mechanism involves the incorporation of the fluorinated nucleoside into viral DNA or RNA, disrupting normal replication processes. The enhanced stability provided by fluorine atoms increases binding affinity to target enzymes involved in nucleic acid synthesis, making these compounds effective antiviral agents .

Medical Applications

Cancer Therapy

- Fluorinated nucleosides have been explored as anticancer agents due to their ability to interfere with DNA synthesis in cancer cells. For instance, derivatives of 2'-deoxy-2',5-difluorouridine have been evaluated for their cytotoxic effects on various cancer cell lines. However, studies indicate that while some derivatives exhibit significant antiviral properties, their antiproliferative activity against cancer cells requires further investigation .

Drug Development

- The compound's ability to serve as a prodrug enhances its utility in drug development. Prodrugs derived from 2'-deoxy-2',5-difluorouridine can bypass initial phosphorylation steps required for activation, thus improving bioavailability and therapeutic efficacy in vivo .

Case Studies and Findings

Mechanism of Action

The mechanism of action of ((2R,3R,4R,5R)-4-Fluoro-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate likely involves its incorporation into biological systems where it can interfere with nucleic acid synthesis. The fluorine atoms enhance its stability and binding affinity to molecular targets, such as enzymes involved in DNA and RNA synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Natural Substrate: 2'-Deoxyuridine 5'-Monophosphate (dUMP)

- Structure : dUMP lacks fluorine substitutions and is the natural substrate for TS.

Kinetic Parameters :

Compound $ K_m $ (μM) $ V_{max} $ (μmol/min/mg) dUMP 1.2 0.45 2',5-diF-dUMP* ~13.2* ~0.45* - Enzyme Interaction : dUMP binds tightly to TS due to optimal steric compatibility. The absence of fluorine allows efficient recognition by the enzyme’s active site .

2'-Fluoro Substituted Analog: 2'-Deoxy-2'-fluorouridine-5'-phosphate (dUflMP)

- Structure : Fluorine at 2'-position only.

Kinetic Parameters :

Compound $ K_m $ (μM) $ V_{max} $ (μmol/min/mg) dUflMP 13.2 0.43

5-Fluoro Substituted Analogs: 5-Fluoro-2'-deoxyuridine Monophosphate (FdUMP)

- Structure : Fluorine at 5-position only.

- Biological Activity : FdUMP is a potent TS inhibitor, forming a stable ternary complex with TS and folate cofactors. Its 5-fluoro group enhances covalent binding to the enzyme, leading to cytotoxic effects .

- Comparison :

Halogenated Derivatives: Poly-5-halogeno-2'-halogeno-2'-deoxyuridylic Acids

- Examples :

- Activity : Bulkier halogens (Cl, Br) at the 2'-position reduce enzyme compatibility compared to fluorine. For example, 2'-Cl or 2'-Br analogs show weaker inhibition of RNA-dependent DNA polymerase than 2'-F analogs .

- Key Difference : 2',5-diF-dUMP’s smaller 2'-F substituent may improve enzyme binding compared to bulkier halogens.

5-Substituted Uridine Phosphates

- Examples :

- Functional Impact :

Research Implications

- Enzyme Kinetics: The 2',5-difluoro substitution likely reduces TS binding affinity (higher $ K_m $) but retains catalytic turnover. This balance could be advantageous for prodrug designs requiring controlled activation .

- Therapeutic Potential: The 5-F substitution may confer anti-cancer activity akin to FdUMP, while the 2'-F could improve metabolic stability against phosphorylases .

- Synthetic Challenges : Fluorination at both 2' and 5 positions may require optimized protecting group strategies, as seen in –5, to prevent side reactions during phosphorylation .

Biological Activity

2'-Deoxy-2',5-difluorouridine 5'-(dihydrogen phosphate) is a nucleoside analog that has garnered attention for its potential therapeutic applications, particularly in the treatment of viral infections and cancer. This compound is structurally related to the well-known nucleoside gemcitabine, which is used in chemotherapy. The unique modifications in its structure impart distinct biological activities that warrant detailed exploration.

Chemical Structure and Synthesis

The chemical structure of 2'-deoxy-2',5-difluorouridine 5'-(dihydrogen phosphate) includes a difluorinated uridine backbone with a phosphate group at the 5' position. This modification enhances its stability and bioavailability compared to other nucleoside analogs. The synthesis typically involves the phosphorylation of the difluorouridine derivative, allowing for the formation of prodrugs that can bypass initial phosphorylation barriers in cellular metabolism.

Antiviral Properties

Research has demonstrated that 2'-deoxy-2',5-difluorouridine derivatives exhibit significant antiviral activity, particularly against DNA viruses. In a study evaluating various 5-substituted difluorouridine analogs, compounds such as 2'-deoxy-2',2'-difluoro-5-iodo-uridine showed selective inhibition against feline herpes virus (FHV) due to their activation by virus-encoded thymidine kinases . The mechanism involves the phosphorylation of these compounds, leading to the inhibition of viral replication.

| Compound | Target Virus | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2'-Deoxy-2',5-difluoro-5-bromo-uridine | FHV | Low μM | TK-dependent phosphorylation |

| 2'-Deoxy-2',5-difluoro-5-iodo-uridine | FHV | Low μM | TK-dependent phosphorylation |

Antitumor Activity

The antitumor effects of 2'-deoxy-2',5-difluorouridine have been explored in various cancer cell lines. Similar to gemcitabine, it is believed to exert cytotoxic effects by interfering with DNA synthesis. In vitro studies have shown that these compounds can inhibit cell proliferation in several tumor cell lines, albeit with varying degrees of efficacy .

| Cell Line | Compound Concentration (µM) | Effect |

|---|---|---|

| HeLa | 10 | Cytostatic |

| CEM | 20 | Cytotoxic |

| L1210 | 15 | Cytotoxic |

Case Studies

- Feline Herpes Virus Study : A series of experiments demonstrated that specific difluorinated uridine derivatives inhibited FHV replication in vitro. The study highlighted the importance of the halogen substitution at the 5-position for enhancing antiviral activity .

- Cancer Cell Line Evaluation : In a comparative analysis involving pancreatic cancer cells, researchers found that modified nucleosides exhibited improved pharmacokinetic profiles compared to gemcitabine, leading to enhanced antitumor efficacy in patient-derived xenograft models .

Q & A

Q. How is 2'-Deoxy-2',5-difluorouridine 5'-(dihydrogen phosphate) synthesized in laboratory settings?

Methodological Answer: The synthesis involves multi-step chemical modifications of uridine derivatives. A key approach includes:

- Oxidation and Phosphorylation : Initial oxidation of 2'-deoxyuridine using reagents like 2-iodoxybenzoic acid (IBX) in acetonitrile, followed by phosphorylation with [(diethoxyphosphinyl)methyl]triphenylphosphorane in DMSO to introduce the phosphonate group .

- Fluorination : Selective fluorination at the 5-position using electrophilic fluorinating agents or halogen exchange reactions under controlled conditions to ensure regioselectivity .

- Deprotection : Final deprotection steps with tetrabutylammonium fluoride (TBAF) or trimethylsilyl bromide (TMSBr) to yield the active phosphate form .

Purification is typically achieved via column chromatography or HPLC, with structural confirmation by -NMR and mass spectrometry (MS) .

Q. What analytical techniques are used to characterize the structural integrity of 2'-Deoxy-2',5-difluorouridine 5'-(dihydrogen phosphate)?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : -, -, and -NMR are critical for confirming the positions of fluorine atoms, phosphate groups, and sugar moiety conformations .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF validates molecular weight and fragmentation patterns, particularly for distinguishing between mono- and diphosphate forms .

- X-ray Crystallography : For crystalline derivatives, this technique resolves absolute stereochemistry and intermolecular interactions in enzyme-binding studies .

Q. How is this compound utilized as a substrate in enzymatic assays for DNA replication studies?

Methodological Answer: The compound serves as a modified nucleotide substrate in:

- DNA Polymerase Assays : Incorporated into primer extension reactions to study fidelity and kinetics. For example, its incorporation efficiency compared to natural dTTP can reveal polymerase discrimination mechanisms .

- Reverse Transcriptase Studies : Used in HIV-1 RT assays to evaluate antiviral drug resistance by monitoring misincorporation rates under varying Mg concentrations .

- Deaminase/Phosphatase Activity : Enzymatic deamination (e.g., by dCMP deaminase) or hydrolysis (e.g., alkaline phosphatase) is tracked via UV-spectroscopy or HPLC to quantify reaction products .

Q. What safety protocols are recommended for handling 2'-Deoxy-2',5-difluorouridine 5'-(dihydrogen phosphate) in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : N95 masks, nitrile gloves, and safety goggles to prevent inhalation or dermal contact .

- Storage : Store desiccated at -20°C to prevent hydrolysis; avoid long-term storage due to degradation risks .

- Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal as hazardous chemical waste, adhering to local regulations .

Advanced Research Questions

Q. What strategies resolve contradictory data on phosphorylation efficiency across enzymatic assays?

Methodological Answer: Contradictions often arise from:

- Enzyme Source Variability : Compare kinases (e.g., thymidine kinase) from different organisms (human vs. viral) using standardized ATP concentrations .

- Buffer Conditions : Optimize pH (6.5–8.0) and Mg/Mn ratios to stabilize enzyme-substrate interactions .

- Radiolabeling : Use -ATP in kinase assays to quantify phosphate transfer efficiency via autoradiography .

Q. How can synthesis yields of this compound be optimized for large-scale research applications?

Methodological Answer:

- Catalyst Screening : Test Pd/C or Raney nickel for hydrogenation steps to reduce byproducts .

- Solvent Optimization : Replace DMF with DMSO for higher reaction yields in Suzuki-Miyaura coupling steps .

- Process Automation : Use continuous-flow reactors for phosphorylation steps to enhance reproducibility and scalability .

Q. What methodologies evaluate the antiviral activity of 2'-Deoxy-2',5-difluorouridine 5'-(dihydrogen phosphate) derivatives?

Methodological Answer:

- Cell-Based Assays : Measure IC values in HIV-1-infected MT-4 cells using MTT assays to assess cytotoxicity and viral inhibition .

- Metabolic Profiling : Track intracellular conversion to triphosphate forms via LC-MS/MS in primary lymphocytes .

- Resistance Mutagenesis : Engineer viral strains (e.g., HIV-1 M184V) to study resistance mechanisms through reverse genetics .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

- Kinetic Studies : Conduct accelerated degradation experiments at 25–37°C and pH 2–9. Monitor hydrolysis via -NMR or ion-pair HPLC .

- Chelation Effects : Add EDTA to buffer solutions to mitigate metal-catalyzed degradation at neutral pH .

- Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage in anhydrous environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.